Lipophilicity and Acceptor Count: 1-(Trifluoromethyl)cyclobutanecarbaldehyde vs. 1-Methylcyclobutanecarbaldehyde
The replacement of the -CH3 group in 1-methylcyclobutanecarbaldehyde with a -CF3 group in 1-(trifluoromethyl)cyclobutanecarbaldehyde results in a quantifiable increase in lipophilicity and hydrogen-bond acceptor count, directly impacting its utility in drug design. Specifically, the target compound has an XLogP3-AA of 1.7 and 4 hydrogen-bond acceptors, compared to an estimated XLogP3 of ~1.2 and 1 hydrogen-bond acceptor for the non-fluorinated analog [1][2]. This difference is critical for modulating membrane permeability and target binding, as the -CF3 group is a privileged pharmacophore for optimizing ADME properties [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3-AA: 1.7; H-Bond Acceptors: 4 |
| Comparator Or Baseline | 1-Methylcyclobutanecarbaldehyde (CAS 5187-71-3): XLogP3: ~1.2; H-Bond Acceptors: 1 |
| Quantified Difference | ΔXLogP3: ~+0.5; ΔH-Bond Acceptors: +3 |
| Conditions | Computed by PubChem 2.2 / XLogP3 3.0 |
Why This Matters
This quantifiable difference in lipophilicity and electronic character allows medicinal chemists to precisely tune the ADME profile of drug candidates, making the target compound a non-interchangeable building block for projects where a specific balance of lipophilicity and hydrogen bonding is required.
- [1] PubChem. (2026). Compound Summary for CID 45083751, 1-(Trifluoromethyl)cyclobutane-1-carbaldehyde. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 54267835, 1-Methylcyclobutane-1-carbaldehyde. National Center for Biotechnology Information. View Source
